10,12-Octadecadienoic acid
Overview
Description
Octadeca-10,12-dienoic acid: is a conjugated linoleic acid with double bonds at positions 10 and 12. It is a polyunsaturated omega-6 fatty acid with the molecular formula C18H32O2 . This compound is known for its various biological activities, including antioxidant and antitumor properties .
Mechanism of Action
Target of Action
Octadeca-10,12-dienoic acid, also known as (10E,12Z)-octadecadienoic acid, primarily targets Peroxisome Proliferator-Activated Receptor alpha (PPARα) and a putative aminooxidase . PPARα is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism, inflammation, and other processes .
Mode of Action
Octadeca-10,12-dienoic acid activates PPARα and inhibits adipocyte differentiation . Adipocytes are cells specialized in storing energy as fat. By inhibiting their differentiation, Octadeca-10,12-dienoic acid can potentially influence body weight and fat distribution .
Biochemical Pathways
The compound is involved in the fatty acid metabolism pathway. It is transported into the mitochondria with the help of carnitine palmitoyltransferase 1 (CPT1), which converts it into a form that can be transported into the mitochondrial matrix . Once inside the mitochondria, it undergoes beta-oxidation, a process that breaks down fatty acids to produce energy .
Pharmacokinetics
It is known that the compound is effective when administered orally .
Result of Action
Octadeca-10,12-dienoic acid and its downstream metabolites have various antioxidant and antitumor activities . For instance, it has been shown to inhibit the proliferation, nuclear division, colony formation, and cellular DNA synthesis in gastric adenocarcinoma cells (SGC-7901), demonstrating its anticancer activity .
Biochemical Analysis
Biochemical Properties
Octadeca-10,12-dienoic acid is known to interact with several enzymes and proteins. It activates Peroxisome proliferator-activated receptor alpha (PPARα) and inhibits adipocyte differentiation . The beta oxidation of Octadeca-10,12-dienoic acid occurs in four steps, involving long chain acyl-CoA dehydrogenase .
Cellular Effects
Octadeca-10,12-dienoic acid has been shown to have significant effects on various types of cells and cellular processes. It can inhibit the proliferation, nuclear division, colony formation, and DNA synthesis of gastric adenocarcinoma cells (SGC-7901), demonstrating its anticancer activity .
Molecular Mechanism
The molecular mechanism of Octadeca-10,12-dienoic acid involves its interaction with PPARα, leading to the inhibition of adipocyte differentiation . It also has various antioxidant and antitumor activities, which are attributed to its downstream metabolites .
Temporal Effects in Laboratory Settings
It is known that Octadeca-10,12-dienoic acid is effective orally .
Metabolic Pathways
Octadeca-10,12-dienoic acid is involved in the beta oxidation pathway. It is the substrate for a long chain acyl-CoA dehydrogenase, which catalyzes the dehydrogenation of Octadeca-10,12-dienoic acid, creating a double bond between the alpha and beta carbons .
Transport and Distribution
The transport of Octadeca-10,12-dienoic acid into the mitochondria requires carnitine palmitoyltransferase 1 (CPT1), which converts Octadeca-10,12-dienoic acid into Octadeca-10,12-dienoylcarnitine, which gets transported into the mitochondrial matrix .
Subcellular Localization
The subcellular localization of Octadeca-10,12-dienoic acid is primarily in the mitochondria, where it undergoes beta oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Coupling Reaction: Octadeca-10,12-dienoic acid can be synthesized by coupling (Z)-1-bromohept-1-ene with protected undec-10-yne-1-ol. This reaction is followed by stereoselective hydrogenation of the triple bond in the enyne system, and subsequent deprotection yields octadeca-10,12-dienol.
Industrial Production Methods: Industrial production often involves the isomerization of linoleic acid using base-catalyzed reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadeca-10,12-dienoic acid can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The double bonds in octadeca-10,12-dienoic acid can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Oxidized fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Chemistry: : Octadeca-10,12-dienoic acid is used as a precursor for synthesizing various biologically active molecules. It is valuable in the study of fatty acid metabolism and the synthesis of complex lipids.
Biology: : This compound is studied for its role in cellular processes, including cell differentiation and apoptosis. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism .
Medicine: : Octadeca-10,12-dienoic acid has shown potential in cancer research due to its antitumor properties. It inhibits the proliferation of certain cancer cells and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
Octadeca-9,11-dienoic acid: Another conjugated linoleic acid with double bonds at positions 9 and 11.
Linoleic acid: A polyunsaturated omega-6 fatty acid with double bonds at positions 9 and 12.
Alpha-linolenic acid: A polyunsaturated omega-3 fatty acid with double bonds at positions 9, 12, and 15.
Uniqueness
Properties
IUPAC Name |
(10E,12E)-octadeca-10,12-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZMAHZJGSBKD-BLHCBFLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282338 | |
Record name | trans-10-trans-12-Octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-36-2 | |
Record name | trans-10-trans-12-Octadecadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-10-trans-12-Octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (Z,Z)-octadeca-10,12-dienoic acid in the context of functional foods?
A1: (Z,Z)-Octadeca-10,12-dienoic acid, commonly referred to as linoleic acid, has been identified as a major component of Basidiomycetes-X (BDM-X), also known as Shirayukidake, a mushroom recognized for its potential health benefits []. While the specific mechanisms of action of BDM-X and its constituents are still under investigation, the presence of linoleic acid contributes to its nutritional value. Linoleic acid is an essential omega-6 fatty acid, meaning it is crucial for human health but cannot be produced by the body and must be obtained through diet.
Q2: How was (Z,Z)-octadeca-10,12-dienoic acid synthesized in the lab?
A2: Researchers achieved the synthesis of (Z,Z)-octadeca-10,12-dienoic acid by coupling (Z)-1-bromohept-1-ene with a protected form of undec-10-yne-1-ol []. This reaction formed an enyne system containing a triple bond. A crucial step involved the stereoselective hydrogenation of this triple bond, ensuring the desired (Z,Z) configuration in the final product. Deprotection and subsequent oxidation of the resulting (Z,Z)-octadeca-10,12-dienol yielded the target compound, (Z,Z)-octadeca-10,12-dienoic acid.
Q3: Besides being a component of BDM-X, has (Z,Z)-octadeca-10,12-dienoic acid been identified in other contexts related to food science?
A3: Yes, (Z,Z)-octadeca-10,12-dienoic acid, specifically its oxidized form, (9Z,11E)-13-oxo-octadeca-9,11-dienoic acid, was among the lipid oxidation products found to contribute to the bitter off-taste in pea protein isolates []. This finding is essential for developing strategies to improve the palatability of plant-based protein sources.
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